Diethyl 2-methyl-2-(4-nitrophenyl)malonate
Overview
Description
Diethyl 2-Methyl-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It is a diester derivative of malonic acid .
Molecular Structure Analysis
The molecular structure of Diethyl 2-Methyl-2-(4-nitrophenyl)malonate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of the compound is 295.29 .Physical And Chemical Properties Analysis
Diethyl 2-Methyl-2-(4-nitrophenyl)malonate has a boiling point of 179-182 °C (at a pressure of 1 Torr) and a predicted density of 1.225±0.06 g/cm3 .Scientific Research Applications
Synthesis and Biological Activities
Diethyl 2-methyl-2-(4-nitrophenyl)malonate plays a critical role as a precursor in synthesizing various quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. A study demonstrated an efficient method for synthesizing this molecule at room temperature, which can be significant for industrial-scale production (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Crystal Structure Analysis
The crystal structure of diethyl 2-methyl-2-(4-nitrophenyl)malonate and its derivatives has been a subject of interest. Understanding the molecular and crystal structure of such compounds can be vital for designing drugs and materials with specific properties. A study analyzing the crystal structure provided insights into the packing modes and molecular interactions, which are critical for the compound's stability and reactivity (Crozet, Giorgi, Terme, & Vanelle, 2005).
Organic Chemistry and Reactions
In the field of organic chemistry, diethyl 2-methyl-2-(4-nitrophenyl)malonate is involved in various reactions, including Michael reactions with nitro compounds. These reactions are crucial for introducing functionality into organic molecules, leading to the synthesis of valuable intermediates used in the production of polymers, propellants, and explosives (Baum & Guest, 1979).
Supramolecular Assembly
The compound's role in supramolecular assembly formations, assisted via non-covalent interactions, has been studied. Intramolecular hydrogen bonding and the impact of substitutions like chloro and nitro groups on molecular interactions are significant for understanding the compound's behavior in different environments (Shaik, Angira, & Thiruvenkatam, 2019).
properties
IUPAC Name |
diethyl 2-methyl-2-(4-nitrophenyl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-4-20-12(16)14(3,13(17)21-5-2)10-6-8-11(9-7-10)15(18)19/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUBYACUXWWHSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495427 | |
Record name | Diethyl methyl(4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-methyl-2-(4-nitrophenyl)malonate | |
CAS RN |
61881-49-0 | |
Record name | Diethyl methyl(4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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